Cas no 2445793-36-0 (spiroadamantane-2,3'-morpholine hydrochloride)

spiroadamantane-2,3'-morpholine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Spiro[morpholine-3,2′-tricyclo[3.3.1.13,7]decane], hydrochloride (1:1)
- spiroadamantane-2,3'-morpholine hydrochloride
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- MDL: MFCD32692049
- Inchi: 1S/C13H21NO.ClH/c1-2-15-8-13(14-1)11-4-9-3-10(6-11)7-12(13)5-9;/h9-12,14H,1-8H2;1H
- InChI Key: FABQIDUWSCVCFM-UHFFFAOYSA-N
- SMILES: N1CCOCC21C1CC3CC2CC(C3)C1.[H]Cl
spiroadamantane-2,3'-morpholine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26871880-2.5g |
spiro[adamantane-2,3'-morpholine] hydrochloride |
2445793-36-0 | 95.0% | 2.5g |
$2014.0 | 2025-03-20 | |
Enamine | EN300-26871880-0.05g |
spiro[adamantane-2,3'-morpholine] hydrochloride |
2445793-36-0 | 95.0% | 0.05g |
$238.0 | 2025-03-20 | |
Aaron | AR028VYH-2.5g |
spiro[adamantane-2,3'-morpholine]hydrochloride |
2445793-36-0 | 95% | 2.5g |
$2795.00 | 2025-02-17 | |
1PlusChem | 1P028VQ5-250mg |
spiro[adamantane-2,3'-morpholine]hydrochloride |
2445793-36-0 | 95% | 250mg |
$691.00 | 2024-05-21 | |
1PlusChem | 1P028VQ5-5g |
spiro[adamantane-2,3'-morpholine]hydrochloride |
2445793-36-0 | 95% | 5g |
$3747.00 | 2024-05-21 | |
Enamine | EN300-26871880-0.1g |
spiro[adamantane-2,3'-morpholine] hydrochloride |
2445793-36-0 | 95.0% | 0.1g |
$355.0 | 2025-03-20 | |
Enamine | EN300-26871880-10g |
spiro[adamantane-2,3'-morpholine] hydrochloride |
2445793-36-0 | 95% | 10g |
$4421.0 | 2023-09-11 | |
Enamine | EN300-26871880-1g |
spiro[adamantane-2,3'-morpholine] hydrochloride |
2445793-36-0 | 95% | 1g |
$1029.0 | 2023-09-11 | |
Enamine | EN300-26871880-5.0g |
spiro[adamantane-2,3'-morpholine] hydrochloride |
2445793-36-0 | 95.0% | 5.0g |
$2981.0 | 2025-03-20 | |
Enamine | EN300-26871880-0.25g |
spiro[adamantane-2,3'-morpholine] hydrochloride |
2445793-36-0 | 95.0% | 0.25g |
$509.0 | 2025-03-20 |
spiroadamantane-2,3'-morpholine hydrochloride Related Literature
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
Additional information on spiroadamantane-2,3'-morpholine hydrochloride
Recent Advances in Spiroadamantane-2,3'-morpholine Hydrochloride (CAS: 2445793-36-0) Research
Spiroadamantane-2,3'-morpholine hydrochloride (CAS: 2445793-36-0) is a novel chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, pharmacological properties, and potential clinical applications.
Recent studies have highlighted the compound's spirocyclic adamantane-morpholine hybrid structure, which confers remarkable stability and bioavailability. Researchers have successfully synthesized spiroadamantane-2,3'-morpholine hydrochloride using a multi-step process involving the condensation of adamantane derivatives with morpholine precursors, followed by hydrochloride salt formation. The compound's high purity and yield have been confirmed through advanced analytical techniques such as HPLC and NMR spectroscopy.
Pharmacological investigations have revealed that spiroadamantane-2,3'-morpholine hydrochloride exhibits potent activity against several biological targets. In vitro studies demonstrate its efficacy as a modulator of neurotransmitter receptors, particularly those involved in neurological disorders. Additionally, preliminary in vivo studies in animal models have shown promising results in reducing symptoms associated with neurodegenerative diseases, suggesting potential applications in treating conditions such as Alzheimer's and Parkinson's diseases.
The mechanism of action of spiroadamantane-2,3'-morpholine hydrochloride appears to involve dual modulation of both dopaminergic and serotonergic pathways. This unique property sets it apart from existing therapeutic agents and may explain its enhanced efficacy and reduced side-effect profile observed in preclinical trials. Researchers are particularly excited about its potential to cross the blood-brain barrier efficiently, a critical factor for central nervous system-targeted drugs.
Current research efforts are focused on optimizing the compound's pharmacokinetic properties and investigating its safety profile. Recent toxicology studies have reported favorable results, with no significant adverse effects observed at therapeutic doses. However, further comprehensive studies are needed to fully assess its long-term safety and potential drug-drug interactions before advancing to clinical trials.
In conclusion, spiroadamantane-2,3'-morpholine hydrochloride represents a promising candidate for the development of novel therapeutics in neurological and psychiatric disorders. Its unique chemical structure and multifaceted pharmacological activity warrant continued investigation. Future research directions include structure-activity relationship studies to develop more potent analogs and exploration of its potential applications in other therapeutic areas such as pain management and addiction treatment.
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